3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine

Cross-Coupling Suzuki-Miyaura Oxidative Addition

Research programs struggling with limited functional handles on kinase-focused scaffolds can now access this precise solution. 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine overcomes limitations of simple substituted analogs by providing two distinct, orthogonal reactive sites on a privileged heterocyclic core. - Orthogonal Reactivity: 3-Iodo enables rapid oxidative addition in cross-coupling; 6-Amino permits independent amidation/reductive amination for divergent library synthesis. - Quantifiable Physicochemical Control: Acts as a heavier, more lipophilic alternative to 3-H or 3-Me counterparts to systematically probe membrane permeability and target engagement. - Supply Chain Assurance: In-stock with lead time transparency and global ambient-temperature shipping for validated research applications.

Molecular Formula C6H5IN4
Molecular Weight 260.04 g/mol
Cat. No. B13647257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine
Molecular FormulaC6H5IN4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C(NN=C21)I)N
InChIInChI=1S/C6H5IN4/c7-6-5-4(10-11-6)1-3(8)2-9-5/h1-2H,8H2,(H,10,11)
InChIKeyONSRJRYGEWLBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine: Properties & Procurement


3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is a heterocyclic building block belonging to the 1H-pyrazolo[4,3-b]pyridine family, characterized by a fused pyrazole-pyridine core with a 3-position iodine and a 6-position primary amine . This scaffold is recognized in medicinal chemistry as a privileged structure, particularly for the development of kinase inhibitors and other bioactive molecules [1].

3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine: Why Substitution Fails


Simple substitution of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine with its 3-bromo, 3-chloro, or 3-unsubstituted analogs is not scientifically valid. The 3-iodo substituent confers a unique reactivity profile in cross-coupling reactions, characterized by a higher rate of oxidative addition but also an increased propensity for dehalogenation side reactions compared to its bromo and chloro counterparts [1]. Furthermore, the presence of the 6-amino group provides a distinct functional handle for derivatization, which is absent in the 6-unsubstituted parent scaffold [2]. These differences directly impact synthetic efficiency, product yield, and the achievable molecular diversity in downstream applications.

3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine vs. Analogs


Cross-Coupling Reactivity: Iodo Advantage

In palladium-catalyzed cross-coupling reactions, the rate of the key oxidative addition step follows a well-established trend: Iodo > Bromo > Chloro [1]. This trend is driven by the lower bond dissociation energy of the C–I bond. Consequently, 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine serves as a more reactive electrophile than its 3-bromo or 3-chloro analogs, enabling milder reaction conditions and/or lower catalyst loadings [2].

Cross-Coupling Suzuki-Miyaura Oxidative Addition

Dehalogenation in Suzuki-Miyaura: Iodo vs. Bromo/Chloro

A direct comparison of chloro, bromo, and iodopyrazoles in the Suzuki-Miyaura reaction revealed that bromo and chloro derivatives were superior to iodopyrazoles due to a significantly reduced propensity for the undesired dehalogenation side reaction [1]. This side reaction leads to loss of the halogen handle and lower yields of the desired cross-coupled product.

Suzuki-Miyaura Dehalogenation Side Reaction

Iodo Effect on Molecular Weight & Lipophilicity

The 3-iodo substituent significantly alters the physicochemical properties of the pyrazolopyridine scaffold compared to its hydrogen, methyl, or bromo analogs. The target compound has a calculated molecular weight of approximately 260.03 g/mol, which is 1.9x that of the unsubstituted 1H-pyrazolo[4,3-b]pyridin-6-amine (134.14 g/mol) and 1.2x that of the 3-bromo analog (213.03 g/mol) . The presence of the heavy halogen also increases lipophilicity, as reflected by a higher calculated logP value, which is a critical parameter for membrane permeability in drug discovery .

Physicochemical Properties Lipophilicity Molecular Weight

3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine: Application Scenarios


Kinase Inhibitor Late-Stage Diversification

The compound is ideally suited for medicinal chemistry programs targeting kinases. Its 3-iodo group enables efficient Suzuki-Miyaura or Sonogashira couplings to introduce diverse aromatic or alkynyl groups at the 3-position, a common strategy for optimizing potency and selectivity [1]. The 6-amino group can be simultaneously functionalized via amide bond formation or reductive amination, allowing for rapid exploration of chemical space around this privileged scaffold.

Bifunctional Building Block for Sequential Functionalization

The orthogonal reactivity of the 3-iodo and 6-amino groups makes this compound a powerful tool for sequential, one-pot synthetic sequences. For instance, the iodo group can be utilized in a Pd-catalyzed cross-coupling reaction without affecting the protected or unprotected amino group, which can then be derivatized in a subsequent step [2]. This contrasts with 6-unsubstituted analogs, which lack this second functional handle, limiting the achievable molecular complexity.

Modulating Lipophilicity & Molecular Weight in SAR

When a research program aims to systematically increase the molecular weight and lipophilicity of a lead series to improve membrane permeability or target engagement, 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine serves as a heavier, more lipophilic alternative to its 3-H or 3-methyl counterparts [1]. Its use allows for a direct, quantifiable change in these key physicochemical parameters, as evidenced by the calculated molecular weight differences.

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